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molecular formula C7H6Cl2N2O B1301051 3,5-Dichlorobenzohydrazide CAS No. 62899-78-9

3,5-Dichlorobenzohydrazide

Cat. No. B1301051
M. Wt: 205.04 g/mol
InChI Key: DNISXKBKTSHNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883827B2

Procedure details

A mixture of compound 5 (700 mg, 2.14 mmol), compound 6 (222 mg, 1.86 mmol) and K2CO3 (772 mg, 5.59 mmol, 2 eq.) in 10 ml of DMF was heated to 100° C. for 3 hours. The reaction mixture was brought to ambient temperature, filtered and the filtrate was evaporated to obtain a crude residue which was purified by column chromatography using EtOAc/hexane (50:50) as an eluent to obtain compound 7 as a colorless liquid (340 mg). Yield: 50%.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
compound 6
Quantity
222 mg
Type
reactant
Reaction Step One
Name
Quantity
772 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
ClC1C=C(C=C(Cl)C=1)C(NN)=O.[Cl:13][C:14]1[CH:15]=[C:16]([CH:25]=[C:26]([Cl:28])[CH:27]=1)[C:17]([NH:19][NH:20][C:21](=[O:24])[CH2:22][Cl:23])=O.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Cl:23][CH2:22][C:21]1[O:24][C:17]([C:16]2[CH:15]=[C:14]([Cl:13])[CH:27]=[C:26]([Cl:28])[CH:25]=2)=[N:19][N:20]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)NN)C=C(C1)Cl
Name
compound 6
Quantity
222 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)NNC(CCl)=O)C=C(C1)Cl
Name
Quantity
772 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a crude residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC(=NN1)C1=CC(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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